6-Morpholinopyridin-3-amine dihydrochloride
Overview
Description
6-Morpholinopyridin-3-amine dihydrochloride is a versatile chemical compound widely used in scientific research. It is known for its unique properties, making it valuable for various applications, including drug discovery and catalysis. The compound has a molecular formula of C9H15Cl2N3O and an average mass of 252.141 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Morpholinopyridin-3-amine dihydrochloride is primarily achieved through chemical synthesis. One common method involves the reaction of morpholine with 3-aminopyridine to produce the desired product . The specific reaction conditions can be adjusted according to actual needs, but typically involve controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The compound is often produced in a crystalline form, which is then purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
6-Morpholinopyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could produce amine derivatives. Substitution reactions often result in the formation of new compounds with altered functional groups.
Scientific Research Applications
6-Morpholinopyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Suzuki–Miyaura coupling.
Biology: The compound is studied for its potential biological activity, including anti-tumor properties.
Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Morpholinopyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Morpholinopyridin-3-amine dihydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;;/h1-2,7H,3-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQGDCLSDZZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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